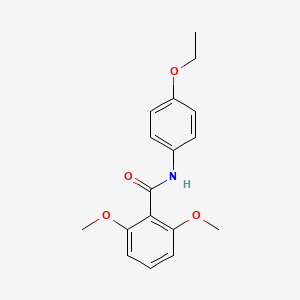

![molecular formula C17H21N5O2 B5572853 4-[4-(2-呋喃基酰基)-1-哌嗪基]-2-(1-吡咯烷基)嘧啶](/img/structure/B5572853.png)

4-[4-(2-呋喃基酰基)-1-哌嗪基]-2-(1-吡咯烷基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions and can be tailored to introduce different substituents, affecting the molecule's chemical behavior and biological activity. For instance, Sekiya, Hata, and Yamada (1983) explored the structure-activity relationships of hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines, highlighting the importance of the basicity of the piperazinyl group and the acylated substituents for activity (Sekiya, T., Hata, S., & Yamada, S., 1983). Such studies indicate the complexity and specificity of synthesizing targeted pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including "4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine," is characterized by its aromatic ring and nitrogen atoms at positions 1 and 3 of the ring. These structural elements are crucial for the molecule's interaction with biological targets. The presence of piperazine and pyrrolidine rings introduces additional sites for potential biological interaction and modulation of the molecule's physical and chemical properties.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and ring transformation reactions. These reactions can be utilized to modify the pyrimidine core, altering the molecule's chemical properties and biological activity. For example, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with varied substituents, demonstrating the versatility of pyrimidine chemistry and its relevance to discovering compounds with desirable pharmacological profiles (Mattioda, G., et al., 1975).

科学研究应用

合成和生物学应用

合成和抗炎、镇痛活性的评估:Sondhi 等人 (2007) 的一项研究涉及合成嘧啶衍生物,包括与所讨论化学结构相关的化合物,通过缩合反应。这些化合物被评估其抗炎和镇痛活性,表明了开发新治疗剂的潜力 (Sondhi, Jain, Dinodia, Shukla, & Raghubir, 2007).

腺苷 A2a 受体拮抗剂:Vu 等人 (2004) 的另一项研究发现,2-呋喃基[1,2,4]三唑并[1,5-a][1,3,5]三嗪的哌嗪衍生物,其与目标化合物具有结构基序,充当有效且选择性的腺苷 A2a 受体拮抗剂。这些发现表明在治疗帕金森病等神经退行性疾病中具有潜在应用 (Vu, Pan, Peng, Kumaravel, Smits, Jin, Phadke, Engber, Huang, Reilly, Tam, Grant, Hetu, & Petter, 2004).

药物开发

血小板聚集的 P2Y12 拮抗剂:Parlow 等人 (2009) 对结构相似的哌嗪基-谷氨酸-嘧啶进行的研究,发现了有效的 P2Y12 拮抗剂。这些化合物显示出抑制血小板聚集的希望,表明它们在预防血栓事件中的潜在用途 (Parlow, Burney, Case, Girard, Hall, Hiebsch, Huff, Lachance, Mischke, Rapp, Woerndle, & Ennis, 2009).

抗菌剂:Matsumoto 和 Minami (1975) 探索了 8-烷基和 8-乙烯基-5,8-二氢-5-氧代-2-(1-哌嗪基)吡啶并(2,3-d)嘧啶-6-羧酸,具有结构相似性的化合物,以了解其抗菌活性。这些剂对抗革兰氏阴性菌(包括铜绿假单胞菌)显示出增强的活性,表明它们可用作有效的抗菌药物 (Matsumoto & Minami, 1975).

属性

IUPAC Name |

furan-2-yl-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c23-16(14-4-3-13-24-14)21-11-9-20(10-12-21)15-5-6-18-17(19-15)22-7-1-2-8-22/h3-6,13H,1-2,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWMGDUKGQAHPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)

methanone](/img/structure/B5572816.png)

![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)

![4-[4-(4-acetyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5572843.png)

![5-(2-bromophenyl)-4-[(2,3-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5572848.png)

![2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572855.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5572861.png)